molecular formula C10H15NO2 B1414280 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester CAS No. 2106385-89-9

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester

Cat. No.: B1414280
CAS No.: 2106385-89-9
M. Wt: 181.23 g/mol
InChI Key: BLWSAKPYLYBSDM-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a chemical compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole-2-carboxylic acid or its derivatives.

  • Reaction Steps: The carboxylic acid group is first converted to an ethyl ester using ethyl chloroformate in the presence of a base such as triethylamine.

  • Methylation: The resulting ester is then methylated at the 2-position using a methylating agent like methyl iodide.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: Substitution reactions at the pyrrole ring can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

  • Reduction: 2-Methyl-3-(1H-pyrrol-2-yl)-propanol.

  • Substitution: Various halogenated derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving the central nervous system. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.

Comparison with Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate: A closely related ester with a similar structure but different alkyl group.

  • 3-(1H-pyrrol-2-yl)propionic acid: The corresponding carboxylic acid without the ester group.

Uniqueness: The presence of the ethyl ester group in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester provides it with distinct chemical properties compared to its analogs, such as increased solubility in organic solvents and different reactivity patterns.

Biological Activity

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including mechanisms of action, experimental findings, and potential applications.

The compound is primarily investigated for its role as an α-glucosidase inhibitor , which affects carbohydrate metabolism by slowing down the breakdown of complex carbohydrates into glucose. This inhibition can lead to a reduction in postprandial hyperglycemia, a condition characterized by elevated blood sugar levels following meals.

Target Enzymes

  • α-glucosidase : Inhibition leads to decreased glucose absorption.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Specific studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects on cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds related to 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid were tested on tumor and non-tumor cell lines, revealing low cytotoxicity and significant antiproliferative activity against melanoma cells (IC50 = 44.63 ± 3.51 μM) and keratinocytes .

Case Studies and Experimental Findings

The following table summarizes key findings from recent studies involving this compound and its derivatives:

StudyBiological ActivityCell Line TestedIC50 (μM)Mechanism
AntiproliferativeSH-4 Melanoma44.63 ± 3.51Induces apoptosis, S-phase arrest
AnticancerBALB 3T3 FibroblastsNot specifiedLow cytotoxicity observed
AntimicrobialVarious BacteriaNot specifiedInhibits growth of bacterial strains

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives, including this compound, often correlates with specific structural features:

  • Substitution Patterns : The presence of substituents at the β-position (3-position) of the pyrrole ring significantly enhances the compound's functionality and selectivity towards target proteins involved in cancer cell proliferation .

Safety and Toxicity

Studies have indicated that compounds derived from 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid exhibit low toxicity levels, making them promising candidates for further development in therapeutic applications. The absence of phototoxic potential was noted in safety assessments .

Properties

IUPAC Name

ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSAKPYLYBSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.